2-(5-{4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE
Overview
Description
2-(5-{4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a chlorofluorobenzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring and the chlorofluorobenzyl group. The tetrazole ring can be synthesized through a cycloaddition reaction involving azides and nitriles under specific conditions. The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction. The final step involves coupling the tetrazole ring with the chlorofluorobenzyl group and the acetamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-{4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-{4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-{4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Bis((2-chloro-6-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-one
- Ethyl 5-((2-chloro-6-fluorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness
2-(5-{4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[5-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c1-4-22(3,5-2)25-20(30)13-29-27-21(26-28-29)15-9-11-16(12-10-15)31-14-17-18(23)7-6-8-19(17)24/h1,6-12H,5,13-14H2,2-3H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBUETVGFPNJAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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